Home > Products > Screening Compounds P103863 > 1-Propargyl-5-nitroimidazole
1-Propargyl-5-nitroimidazole - 42307-14-2

1-Propargyl-5-nitroimidazole

Catalog Number: EVT-1560521
CAS Number: 42307-14-2
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Propargyl-5-nitroimidazole is a synthetic compound that belongs to the class of nitroimidazoles, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound features a propargyl group, which enhances its reactivity and potential applications in various chemical reactions and biological systems.

Source

The compound is derived from the nitroimidazole family, which includes well-known drugs such as metronidazole and tinidazole. The propargyl modification allows for unique interactions and properties that can be exploited in drug development and synthesis.

Classification

1-Propargyl-5-nitroimidazole can be classified as:

  • Chemical Class: Nitroimidazole derivatives
  • Functional Groups: Nitro group (-NO2), imidazole ring, propargyl group (-C≡C-CH2-)
Synthesis Analysis

Methods

The synthesis of 1-Propargyl-5-nitroimidazole typically involves several steps that utilize various organic reactions. Common methods include:

  1. Nucleophilic Substitution: The introduction of the propargyl group can be achieved through nucleophilic substitution reactions involving propargyl bromide or propargyl alcohol.
  2. Condensation Reactions: The nitroimidazole framework is often synthesized via condensation of appropriate aldehydes or ketones with imidazole derivatives.

Technical Details

A typical synthetic route may involve:

  • Reacting 5-nitroimidazole with propargyl bromide in the presence of a base (e.g., sodium carbonate) to facilitate the substitution reaction.
  • Utilizing solvents such as dimethylformamide or acetonitrile to dissolve reactants and promote reaction efficiency.
Molecular Structure Analysis

Structure

1-Propargyl-5-nitroimidazole has a distinctive structure characterized by:

  • An imidazole ring (five-membered aromatic ring containing two nitrogen atoms).
  • A nitro group attached to the 5-position of the imidazole.
  • A propargyl group attached to the 1-position of the imidazole.

Data

The molecular formula is C₇H₆N₄O₂, and its molecular weight is approximately 178.15 g/mol. The structure can be visualized using molecular modeling software to understand its spatial arrangement and potential interaction sites.

Chemical Reactions Analysis

Reactions

1-Propargyl-5-nitroimidazole can participate in various chemical reactions, including:

  • Alkyne Chemistry: The propargyl group allows for participation in cycloaddition reactions, such as the Huisgen reaction, leading to triazole derivatives.
  • Reduction Reactions: The nitro group can undergo reduction to form amines, which can be further functionalized.

Technical Details

The reactivity of the propargyl group makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecular architectures through coupling reactions and other transformations.

Mechanism of Action

Process

The mechanism of action for 1-Propargyl-5-nitroimidazole in biological systems is primarily linked to its ability to generate reactive species that interact with cellular components. It is believed to exert its effects through:

  • DNA Interaction: Nitroimidazoles are known to interfere with DNA synthesis and repair mechanisms, leading to cell death in susceptible organisms.
  • Radical Formation: Under anaerobic conditions, nitro groups can be reduced to form reactive radicals that damage cellular macromolecules.

Data

Studies have shown that compounds within this class exhibit antibacterial and antiparasitic activities, making them effective against a range of pathogens.

Physical and Chemical Properties Analysis

Physical Properties

1-Propargyl-5-nitroimidazole typically exhibits:

  • Appearance: Crystalline solid or powder.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases.
  • Reactivity: Highly reactive due to the presence of both the nitro group and the alkyne functionality, allowing for diverse synthetic applications.
Applications

Scientific Uses

1-Propargyl-5-nitroimidazole has several applications in scientific research and medicinal chemistry:

  • Antimicrobial Agents: Explored for use against bacterial infections and protozoan diseases due to its bioactivity.
  • Synthetic Intermediates: Utilized in organic synthesis for generating more complex molecules through coupling reactions.
  • Drug Development: Investigated as a potential lead compound for developing new therapeutic agents targeting various diseases.
Introduction to 1-Propargyl-5-nitroimidazole

1-Propargyl-5-nitroimidazole represents a strategically engineered hybrid molecule that combines the established bioreductive pharmacophore of 5-nitroimidazole with the versatile propargyl functionality. This molecular architecture aims to leverage synergistic effects for enhanced antiparasitic and antibacterial applications. The 5-nitroimidazole core serves as a privileged scaffold in antimicrobial chemotherapy due to its unique mechanism of action under low-oxygen conditions, where enzymatic reduction generates cytotoxic radicals that disrupt pathogen DNA and proteins [5] [9]. The propargyl group (–CH₂C≡CH) introduces distinct physicochemical advantages, including improved membrane permeability and additional points for synthetic diversification via click chemistry [1] [8]. This hybrid approach addresses limitations of classical nitroimidazoles (e.g., metronidazole), particularly their reduced efficacy against resistant strains and aerobic pathogens. Recent studies demonstrate that propargyl-functionalized nitroimidazoles exhibit expanded therapeutic potential against neglected tropical diseases like giardiasis and trypanosomiasis, positioning them as promising candidates for drug development pipelines [1] [8].

Structural Characteristics of 5-Nitroimidazole Derivatives

The molecular architecture of 5-nitroimidazole derivatives governs their pharmacological behavior through three critical elements:

  • Nitro Group Positioning: The 5-nitro configuration (tautomerically equivalent to 4-nitro) creates an electron-deficient imidazole ring with a reduction potential (E₁/₂ ≈ –486 mV for metronidazole) suitable for selective enzymatic activation in anaerobic pathogens. This positioning facilitates single-electron reduction to form nitro radical anions that covalently modify microbial DNA and proteins [3] [5] [9].

  • Propargyl Attachment: Substitution at the imidazole N1 position with a propargyl chain (–CH₂C≡CH) introduces significant steric and electronic modifications. The linear alkyne group enhances lipophilicity (clogP increase ≈ 0.8–1.2 units versus methyl analogues), improving membrane permeability. Spectroscopic analyses reveal that the propargyl group’s electron-donating effect (+I effect) marginally increases the electron density at N3, potentially modulating reduction kinetics [1] [8].

  • Synthetic Versatility: The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating rapid generation of triazole-linked hybrids. For example, copper-doped silica cuprous sulfate (CDSCS)-catalyzed A₃ coupling between 1-propargyl-5-nitroimidazole, aldehydes, and secondary amines yields propargylamine derivatives with antigiardial activity (IC₅₀ = 0.8–5.3 μM) [1]. Alternative routes involve nucleophilic substitution of 5-nitroimidazole with propargyl bromide or tosylate under basic conditions [1] [8].

Table 1: Structural and Electronic Properties of Key 5-Nitroimidazole Derivatives

CompoundR₁ SubstituentR₂ SubstituentclogPReduction Potential (mV)
Metronidazole [5]CH₂CH₂OHCH₃-0.02-486
Tinidazole [5]CH₂CH₂SO₂CH₂CH₃CH₃-0.56-490
1-Propargyl-5-NI [1] [8]CH₂C≡CHH0.81-398*
Benznidazole [2]CONHPhH0.94-467

*Estimated from indolin-2-one nitroimidazole analogues [6]

Role of Propargyl Functionality in Medicinal Chemistry

The propargyl group (–CH₂C≡CH) serves as a multifunctional pharmacophore enhancer in nitroimidazole hybrids through three interconnected mechanisms:

Bioavailability Enhancement

The propargyl chain’s moderate lipophilicity (π ≈ 1.5) counterbalances the hydrophilic nitroimidazole core, yielding optimized logP values (0.5–1.5) that facilitate transmembrane diffusion. Molecular dynamics simulations indicate that propargyl-modified nitroimidazoles exhibit 30–50% higher membrane permeability than hydroxylated analogues like metronidazole, correlating with improved intracellular accumulation in pathogens such as Giardia lamblia [1] [8].

Dual Mechanism Enablement

Propargyl-functionalized nitroimidazoles demonstrate unexpected polypharmacology:

  • Classical Bioactivation: Enzymatic nitro reduction generates cytotoxic species (e.g., hydroxylamine, nitrenium ions) that alkylate microbial DNA, evidenced by upregulated bacteriophage proteins in Staphylococcus aureus proteomes during treatment [4] [6].
  • Topoisomerase Inhibition: The propargyl-indolin-2-one nitroimidazole subclass directly inhibits topoisomerase IV in S. aureus (IC₅₀ ≈ 1.8 μM), impeding DNA decatenation through non-intercalative binding. This dual mechanism circumvents resistance development in aerobic bacteria [4] [6].

Redox Modulation

Cyclic voltammetry reveals that propargyl-conjugated nitroimidazoles exhibit elevated reduction potentials (E₁/₂ ≈ –398 mV) versus conventional 5-nitroimidazoles (–486 mV for metronidazole). This 88 mV positive shift enhances susceptibility to reduction by bacterial nitroreductases (e.g., Haemophilus influenzae NfsB) even under moderate hypoxia, expanding their activity against microaerophilic pathogens [6] [7].

Table 2: Impact of Propargylation on Pharmacological Properties

PropertyMetronidazole1-Propargyl-5-NI HybridsMechanistic Implication
Lipophilicity (clogP)-0.020.7–1.5Enhanced cellular uptake
Topoisomerase IV InhibitionInactiveIC₅₀ = 1.2–1.8 μMAerobic bactericidal activity
Redox Potential (mV)-486-365 to -398Broader anaerobic spectrum
Antigiardial ActivityIC₅₀ = 1.5 μMIC₅₀ = 0.8–1.2 μMImproved potency

Historical Development of Nitroimidazole-Based Therapeutics

The evolution of nitroimidazole therapeutics comprises three transformative phases:

First Generation: Serendipitous Discoveries (1950s–1970s)

Azomycin (2-nitroimidazole), isolated from Streptomyces cultures in 1953, demonstrated modest trichomonicidal activity but poor pharmacokinetics. This inspired Rhône-Poulenc’s synthesis of metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) in 1959, which became the gold standard for anaerobic infections. Its clinical success validated the 5-nitroimidazole scaffold and spurred analogues like tinidazole (1972) and ornidazole (1973) with extended half-lives [5] [9].

Second Generation: Bicyclic Nitroimidazoles (1980s–2000s)

CGI-17341 (1989), a bicyclic nitroimidazole lead from Ciba-Geigy, exhibited potent antitubercular activity but was abandoned due to mutagenicity. Optimization yielded non-mutagenic derivatives PA-824 (pretomanid) and OPC-67683 (delamanid), approved for multidrug-resistant tuberculosis in 2019–2020. Their mechanism involves F₄₂₀ cofactor-dependent nitroreduction, releasing bactericidal nitrogen oxides under hypoxia [2].

Third Generation: Functionalized Hybrids (2010–Present)

Strategic derivatization focuses on conjugating nitroimidazoles with auxiliary pharmacophores:

  • Propargyl Hybrids: 1-Propargyl-5-nitroimidazoles synthesized via A₃ coupling (2018–2022) show nanomolar activity against Giardia and Trypanosoma spp. due to enhanced redox cycling and target engagement [1] [8].
  • Indolinone Conjugates: Indolin-2-one nitroimidazoles (2020–2022) exhibit dual topoisomerase IV inhibition and hypoxia-selective cytotoxicity, overcoming aerobic limitations of classical agents [4] [6].

Table 3: Milestones in Nitroimidazole Drug Development

EraKey CompoundStructural InnovationTherapeutic Advance
1950sAzomycinNative 2-nitroimidazoleProof-of-concept antiprotozoal
1959MetronidazoleN1-Hydroxyethyl, C2-methylFirst broad-spectrum antianaerobic
1989CGI-17341Bicyclic 2-nitroimidazooxazineAntitubercular activity
2019–2020Pretomanid/Delamanid6-Nitroimidazooxazole scaffoldMDR-TB approval
2020–20221-Propargyl-5-NI hybridsN1-Propargyl, A₃ coupling adductsEnhanced giardicidal potency

Properties

CAS Number

42307-14-2

Product Name

1-Propargyl-5-nitroimidazole

IUPAC Name

5-nitro-1-prop-2-ynylimidazole

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C6H5N3O2/c1-2-3-8-5-7-4-6(8)9(10)11/h1,4-5H,3H2

InChI Key

CJMAFMGMMJFYCJ-UHFFFAOYSA-N

SMILES

C#CCN1C=NC=C1[N+](=O)[O-]

Synonyms

1-propargyl-5-nitroimidazole

Canonical SMILES

C#CCN1C=NC=C1[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.